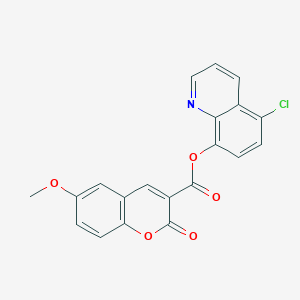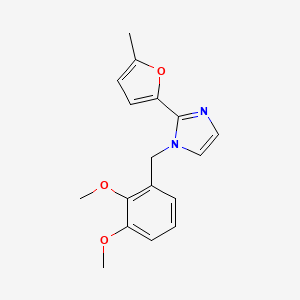![molecular formula C17H19FN2O3 B5417756 N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, commonly known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the family of N-benzylated phenethylamines. It is a potent hallucinogenic drug that is structurally similar to LSD and other 2C family drugs. The chemical compound was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin.
Mechanism of Action
The mechanism of action of 25B-NBOMe is similar to that of other hallucinogenic drugs such as LSD and psilocybin. The drug binds to the 5-HT2A serotonin receptor, which is primarily located in the prefrontal cortex and other areas of the brain associated with perception, mood, and cognition. The activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25B-NBOMe are similar to those of other hallucinogenic drugs. The drug can cause changes in perception, mood, and cognition, as well as alterations in sensory perception, such as visual and auditory hallucinations. The drug can also cause changes in heart rate, blood pressure, and body temperature, which can lead to serious health risks.
Advantages and Limitations for Lab Experiments
The advantages of using 25B-NBOMe in lab experiments include its potency, selectivity, and long-lasting effects. The drug can be used to study the mechanisms of action of hallucinogenic drugs, as well as the potential therapeutic applications of these drugs. However, the use of 25B-NBOMe in lab experiments is limited by its potential health risks, as well as its legal status in many countries.
Future Directions
There are several future directions for research on 25B-NBOMe, including the development of new synthetic analogs of the drug that have improved potency, selectivity, and safety profiles. The drug can also be used to study the neural mechanisms underlying perception, mood, and cognition, as well as the potential therapeutic applications of hallucinogenic drugs in the treatment of mental health disorders such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of using 25B-NBOMe in lab experiments and clinical settings.
Conclusion
In conclusion, 25B-NBOMe is a potent hallucinogenic drug that has been the subject of extensive scientific research. The drug has a high affinity for the 5-HT2A serotonin receptor and can cause changes in perception, mood, and cognition. The drug has potential therapeutic applications, but its use in lab experiments is limited by its potential health risks and legal status. Further research is needed to fully understand the potential benefits and risks of using 25B-NBOMe in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 25B-NBOMe is a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 4-fluoroamphetamine to form the intermediate 2,5-dimethoxyphenyl-2-aminopropane. This intermediate is then reacted with benzyl isocyanate to form the final product, 25B-NBOMe. The synthesis of 25B-NBOMe is a complex process that requires a high degree of expertise in organic chemistry.
Scientific Research Applications
The scientific research on 25B-NBOMe has focused on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The drug has been found to have a high affinity for the 5-HT2A serotonin receptor, which is responsible for the hallucinogenic effects of the drug. The research has also shown that 25B-NBOMe has a long-lasting effect on the brain, which can lead to long-term changes in behavior and mood.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-14-7-8-16(23-2)15(11-14)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKQVYEOLNRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417676.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)
![4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)

![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![5-imino-2-(2-thienylmethyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417714.png)
![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)

![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![4-chloro-2-fluoro-N-{1-[4-(methylsulfonyl)phenyl]propyl}benzamide](/img/structure/B5417758.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)